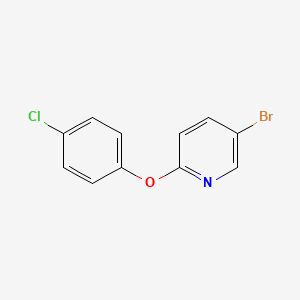
5-Bromo-2-(4-chlorophenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-chlorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrClNO. It has a molecular weight of 284.54 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Bromo-2-(4-chlorophenoxy)pyridine is an important area of organic chemistry. Various researchers have focused on preparing this functional scaffold and finding new and improved applications . For instance, one method involves the bromination of 1,3-bis-electrophilic substrate . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-chlorophenoxy)pyridine consists of a pyridine ring substituted with a bromo group at the 5th position and a chlorophenoxy group at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-2-(4-chlorophenoxy)pyridine is a liquid with a melting point of 40-42 °C . It has a molecular weight of 284.54 and a monoisotopic mass of 282.939941 Da .Applications De Recherche Scientifique
1. Synthesis and Electronic Properties
5-Bromo-2-(4-chlorophenoxy)pyridine is used in the synthesis of various chemical compounds. For instance, it is utilized in a Pd-catalyzed Suzuki cross-coupling reaction to create derivatives with notable electronic and non-linear optical (NLO) properties. This process is crucial in understanding the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
2. Novel Synthesis Methods
Innovative methods for synthesizing pyridine-containing liquid crystalline compounds have been developed using 5-Bromo-2-(4-chlorophenoxy)pyridine. These methods involve reacting 4-alkylphenylmagnesium bromide with 3-substituted N-ethoxycarbonylpyridinium chloride, resulting in compounds with high α-regioselectivity on the pyridine ring (Chia et al., 2001).
3. Corrosion Inhibition
Derivatives of 5-Bromo-2-(4-chlorophenoxy)pyridine, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their inhibitory performance against mild steel corrosion. These studies involve weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and more, demonstrating high inhibition performance (Saady et al., 2021).
4. Spectroscopic and Biological Studies
Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine. These studies involve examining non-linear optical properties, HOMO-LUMO energies, and antimicrobial activities, providing insight into the structural and functional aspects of these molecules (Vural & Kara, 2017).
5. Quantum Mechanical Investigations
5-Bromo-2-(4-chlorophenoxy)pyridine derivatives have been synthesized and studied using density functional theory (DFT) methods. These studies provide insights into the molecular orbitals, reactivity indices, and potential applications as chiral dopants for liquid crystals. Biological activities of these derivatives, such as anti-thrombolytic and biofilm inhibition activities, have also been investigated (Ahmad et al., 2017).
Safety and Hazards
5-Bromo-2-(4-chlorophenoxy)pyridine is considered hazardous. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZWAZIZGZLNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-chlorophenoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

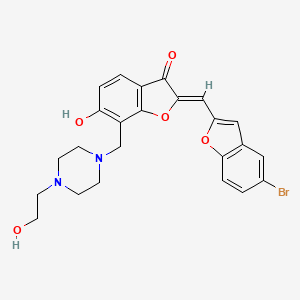
![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/no-structure.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2863056.png)
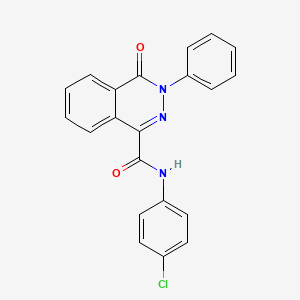

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)
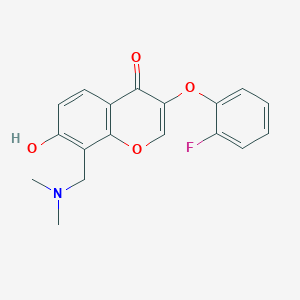
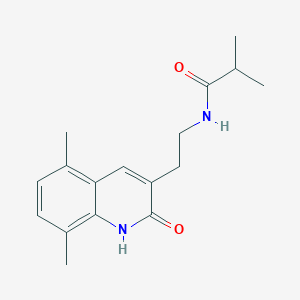
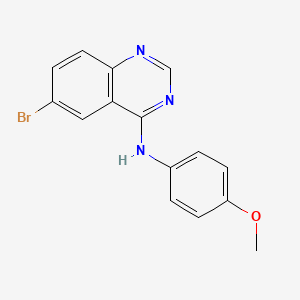
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
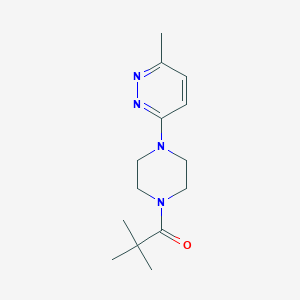
![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)

